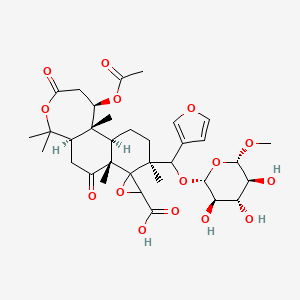
1-Phenyl-5-(2-phenylethyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-(2-phenylethyl)-1H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, features a tetrazole ring substituted with a phenyl group and a 2-phenylethyl group, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylhydrazine with 2-phenylethyl isocyanide in the presence of a suitable catalyst can yield the desired tetrazole compound. The reaction typically requires refluxing in a solvent such as ethanol or acetonitrile for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole compound.
Substitution: Substituted tetrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-5-(2-phenylethyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenyl and 2-phenylethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-Phenyl-5-(2-phenylethyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Lacks the 2-phenylethyl group, which may affect its binding properties and biological activity.
5-(2-Phenylethyl)-1H-tetrazole: Lacks the phenyl group, which can influence its chemical reactivity and applications.
1-Phenyl-5-methyl-1H-tetrazole: Contains a methyl group instead of the 2-phenylethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other tetrazole derivatives.
Propiedades
IUPAC Name |
1-phenyl-5-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-3-7-13(8-4-1)11-12-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVCESMPVDEZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700265 |
Source


|
| Record name | 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138944-20-4 |
Source


|
| Record name | 1-Phenyl-5-(2-phenylethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-PROPENAMIDE, 2-CYANO-N-PHENYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-](/img/structure/B1176794.png)
